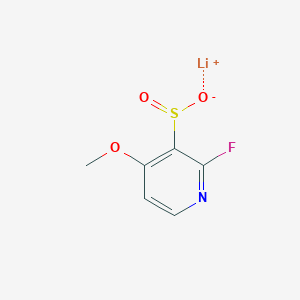

lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate is a chemical compound with the molecular formula C6H6FNO3S.Li. It is a lithium salt of 2-fluoro-4-methoxypyridine-3-sulfinate and is known for its applications in various fields of scientific research .

Preparation Methods

The preparation of lithium;2-fluoro-4-methoxypyridine-3-sulfinate involves synthetic routes that typically include the reaction of 2-fluoro-4-methoxypyridine with sulfinate salts under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from -10°C to 50°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of lithium;2-fluoro-4-methoxypyridine-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate can be compared with other similar compounds such as:

2-fluoropyridine: A fluorinated pyridine with similar chemical properties but different applications.

4-methoxypyridine: A methoxylated pyridine with distinct reactivity and uses.

Biological Activity

Lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical routes involving the reaction of 2-fluoro-4-methoxypyridine-3-sulfinic acid with lithium reagents. The synthesis typically requires controlled conditions to optimize yield and purity, including the choice of solvents and temperatures. Common reagents used in the synthesis include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, which facilitate the formation of the desired sulfinic compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate biological pathways by binding to specific targets, thereby influencing cellular functions. For instance, it has been suggested that the compound could act as a kinase inhibitor, similar to other small molecule inhibitors that have been approved for therapeutic use .

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its efficacy against several cancer cell lines, including breast and prostate cancer cells. The compound was shown to inhibit cell proliferation with IC50 values comparable to established anticancer drugs. For example, a study reported an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating potent activity .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses moderate antibacterial effects against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

Case Studies

- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various pyridine derivatives, including this compound. The results indicated that modifications at the 4-position significantly enhanced antitumor activity against prostate cancer cell lines, highlighting the importance of structural features in determining biological efficacy .

- Antimicrobial Activity : In a separate investigation, this compound was tested against Staphylococcus aureus. The compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL, demonstrating potential as a lead compound for developing new antibacterial agents .

Research Findings Summary Table

Properties

IUPAC Name |

lithium;2-fluoro-4-methoxypyridine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S.Li/c1-11-4-2-3-8-6(7)5(4)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABXIOXMXUYYFT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=C(C(=NC=C1)F)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FLiNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.